

(R)-6-Fluorochroman-2-carboxylic acid physical properties

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Compound of Interest

Compound Name: (R)-6-Fluorochroman-2-carboxylic acid

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An In-depth Technical Guide to the Physical Properties of (R)-6-Fluorochroman-2-carboxylic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-6-Fluorochroman-2-carboxylic acid**, a key chiral building block in the pharmaceutical industry.[1] The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

(R)-6-Fluorochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid. Its molecular formula is $C_{10}H_9FO_3$ with a molecular weight of 196.18 g/mol .[2][3] It typically appears as a white to off-white solid or crystalline powder.[4][5]

Quantitative Data Summary

The following table summarizes the key physical properties of 6-Fluorochroman-2-carboxylic acid. Note that some data is for the racemic mixture and some are predicted values.

Property	Value	Source(s)
Melting Point	129.2-130.3 °C	[2][3][4]
124.0-128.0 °C	[5]	
Boiling Point	358.0 ± 42.0 °C (Predicted)	[4]
358.037 °C at 760 mmHg	[2]	
Density	1.364 ± 0.06 g/cm ³ (Predicted)	[4]
1.365 g/cm ³	[2]	
pKa	3.05 ± 0.20 (Predicted)	[2][4]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2][4]
Optical Rotation, [α]	For (S)-enantiomer: +15.2 (c 1.0, DMF at 27°C)	[6]
Storage Conditions	Sealed in a dry environment at 2-8°C	[4]

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of **(R)-6-Fluorochroman-2-carboxylic acid** are crucial for its application in research and development.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common method for synthesizing the racemic mixture is through the catalytic hydrogenation of its chromone precursor.[7]

Protocol: Catalytic Hydrogenation

- Reaction Setup: In an autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 part by weight), a wet palladium on carbon catalyst (e.g., 5% Pd/C, 50% water content, ~0.17 parts), and glacial acetic acid (~16.7 parts by volume).[8][9]

- Inert Atmosphere: Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[8][9]
- Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to approximately 2.0 MPa.[8][9] Heat the mixture to 70-80°C.[7][8]
- Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the pressure remains stable for over 30 minutes, indicating the cessation of hydrogen uptake.[8][9] Progress can also be monitored by Thin Layer Chromatography (TLC).[8]
- Work-up and Isolation:
 - Cool the reactor and carefully release the excess hydrogen pressure.[8]
 - Filter the reaction mixture to remove the Pd/C catalyst.[7][8]
 - Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[7][8]
 - Add a non-polar solvent like petroleum ether to the concentrated residue to precipitate the product.[7][8]
 - Filter the resulting white solid, wash with water, and dry to yield racemic 6-Fluorochroman-2-carboxylic acid.[8] This process can achieve yields of over 88% with high purity.[8][9]

Resolution of (R)- and (S)-Enantiomers

Optically pure enantiomers are critical for pharmaceutical applications.[1] Two primary methods for resolving the racemic mixture are classical chemical resolution and enzymatic resolution.

Protocol 1: Chemical Resolution via Diastereomeric Salt Formation

- The racemic 6-fluorochroman-2-carboxylic acid is treated with an optically pure chiral amine, such as (R)-(+)- α -methylbenzylamine or (S)-(-)- α -methylbenzylamine.[10]
- This reaction forms a pair of diastereomeric salts which have different solubilities.
- The less soluble diastereomeric salt can be selectively crystallized from a suitable solvent.

- The crystallized salt is then isolated by filtration.
- Acidification of the isolated salt liberates the desired enantiomerically pure (R)- or (S)-6-fluorochroman-2-carboxylic acid.[\[10\]](#)

Protocol 2: Enzymatic Resolution

- This method utilizes stereoselective enzymes (esterases) to resolve the racemic methyl ester of 6-fluorochroman-2-carboxylic acid (methyl 6-fluoro-chroman-2-carboxylate, MFCC).[\[1\]](#)
- In a biphasic system (e.g., aqueous-toluene), an esterase selective for the (S)-enantiomer (e.g., EstS) hydrolyzes (S)-MFCC to (S)-6-fluorochroman-2-carboxylic acid, which moves to the aqueous phase.[\[1\]](#) The (R)-MFCC remains in the organic phase.
- After separation, a second, (R)-selective esterase (e.g., EstR) can be used to hydrolyze the remaining (R)-MFCC to obtain the (R)-enantiomer.[\[1\]](#)
- This sequential process allows for the production of both high-purity (S)- and (R)-enantiomers with high yield.[\[1\]](#)

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard technique for determining the enantiomeric purity of chiral compounds like **(R)-6-Fluorochroman-2-carboxylic acid**.[\[11\]](#)[\[12\]](#)

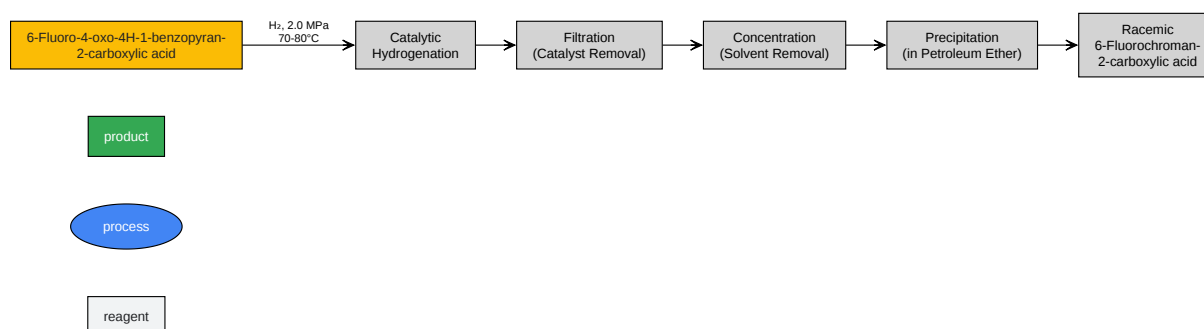
General Protocol: Chiral HPLC Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable mobile phase solvent.
- **Instrumentation:** Use an HPLC system equipped with a UV detector.
- **Chiral Column:** Select an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely used and effective for separating a broad range of enantiomers.[\[12\]](#)

- **Mobile Phase:** A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve the best separation.
- **Analysis:** Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times (retention times).
- **Quantification:** The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomer signals in the resulting chromatogram.

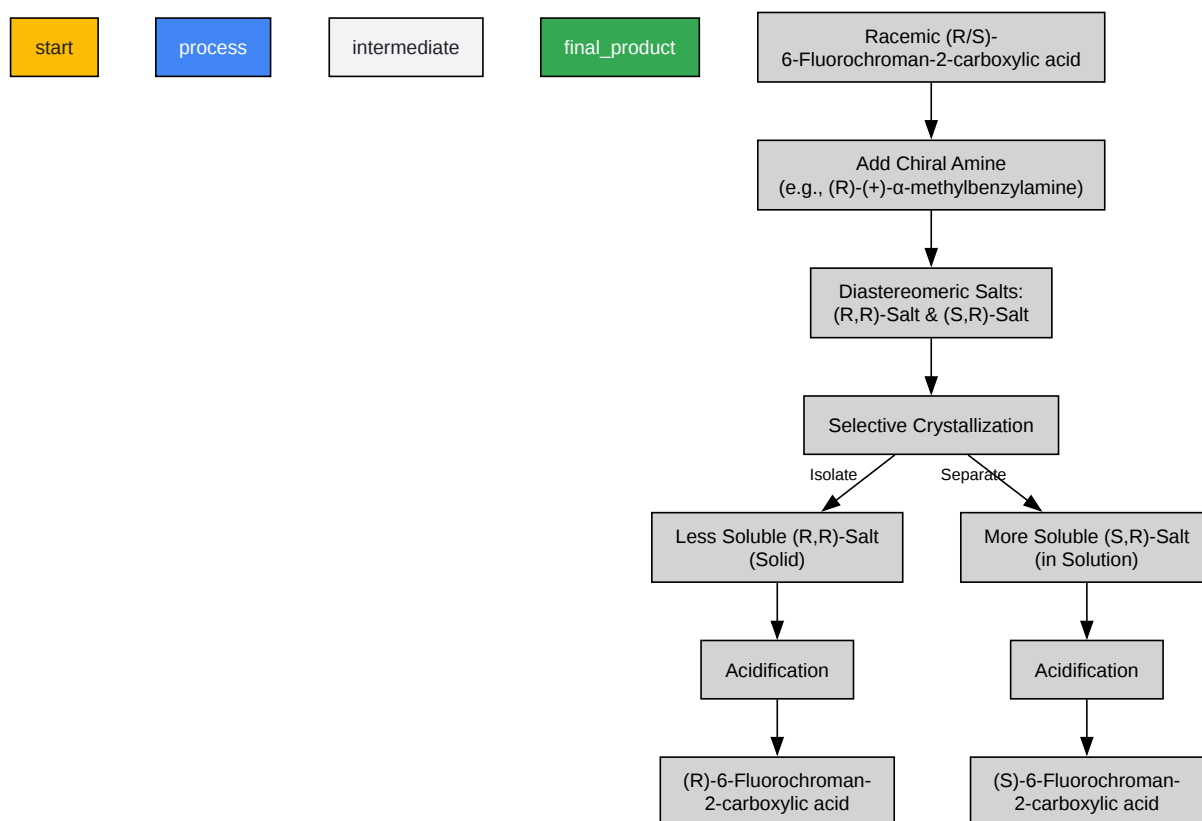
Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in the experimental protocols section.

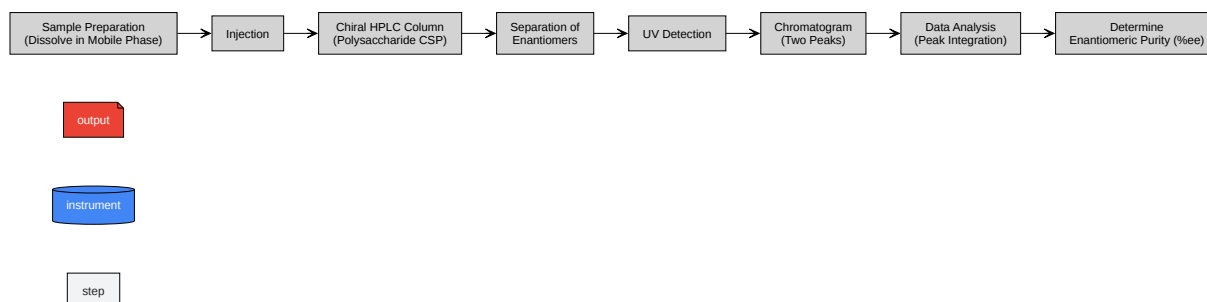


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Caption: Synthesis workflow for racemic 6-fluorochroman-2-carboxylic acid.

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Caption: Chemical resolution of enantiomers via diastereomeric salt formation.



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Caption: General workflow for determining enantiomeric purity using Chiral HPLC.

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